molecular formula C14H19Cl2NO B3865139 1-[4-(2,4-dichlorophenoxy)butyl]pyrrolidine

1-[4-(2,4-dichlorophenoxy)butyl]pyrrolidine

Cat. No. B3865139
M. Wt: 288.2 g/mol
InChI Key: JFYGYNWAHLMCHN-UHFFFAOYSA-N
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Description

“1-[4-(2,4-dichlorophenoxy)butyl]pyrrolidine” is a chemical compound that contains a total of 38 bonds; 19 non-H bond(s), 6 multiple bond(s), 6 rotatable bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 ether(s) (aromatic), and 1 Pyrrolidine(s) .


Synthesis Analysis

The synthesis of pyrrolidine derivatives has been extensively studied. A variety of methods have been developed, including the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Other methods include the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .


Molecular Structure Analysis

The molecular structure of “1-[4-(2,4-dichlorophenoxy)butyl]pyrrolidine” includes a total of 37 atoms. There are 19 Hydrogen atom(s), 14 Carbon atom(s), 1 Nitrogen atom(s), 1 Oxygen atom(s), and 2 Chlorine atom(s) . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created .


Physical And Chemical Properties Analysis

The molecular formula of “1-[4-(2,4-dichlorophenoxy)butyl]pyrrolidine” is C14H19Cl2NO . The average mass is 288.213 Da .

properties

IUPAC Name

1-[4-(2,4-dichlorophenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO/c15-12-5-6-14(13(16)11-12)18-10-4-3-9-17-7-1-2-8-17/h5-6,11H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYGYNWAHLMCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2,4-Dichlorophenoxy)butyl]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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